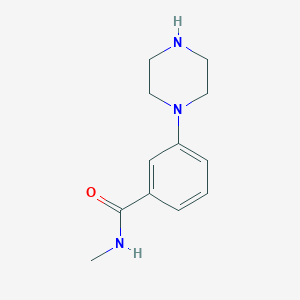![molecular formula C11H14ClNO4S B11723932 methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate](/img/structure/B11723932.png)
methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a methanesulfonamido group attached to a propanoate backbone, with a 3-chlorophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate typically involves the reaction of (2S)-2-aminopropanoic acid with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified with methanol to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reactivity of the sulfonyl chloride and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S)-2-[N-(4-chlorophenyl)methanesulfonamido]propanoate
- Methyl (2S)-2-[N-(3-bromophenyl)methanesulfonamido]propanoate
- Methyl (2S)-2-[N-(3-fluorophenyl)methanesulfonamido]propanoate
Uniqueness
Methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and biological activity. The position and nature of the substituent on the phenyl ring can significantly impact the compound’s properties, making it distinct from other similar compounds with different substituents.
Propiedades
Fórmula molecular |
C11H14ClNO4S |
|---|---|
Peso molecular |
291.75 g/mol |
Nombre IUPAC |
methyl (2S)-2-(3-chloro-N-methylsulfonylanilino)propanoate |
InChI |
InChI=1S/C11H14ClNO4S/c1-8(11(14)17-2)13(18(3,15)16)10-6-4-5-9(12)7-10/h4-8H,1-3H3/t8-/m0/s1 |
Clave InChI |
GICWWZRRGPWNPK-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](C(=O)OC)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C |
SMILES canónico |
CC(C(=O)OC)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B11723871.png)

![4-[(Piperazin-1-yl)methyl]benzamide hydrochloride](/img/structure/B11723882.png)



![(4R,6S,7S)-6-hydroxy-4-(hydroxymethyl)-7-methyl-octahydrocyclopenta[c]pyran-3-one](/img/structure/B11723930.png)


![2-methyl-3-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11723945.png)

